molecular formula C15H13BrClNO2 B5002000 N-(4-bromo-2-methylphenyl)-2-(4-chlorophenoxy)acetamide

N-(4-bromo-2-methylphenyl)-2-(4-chlorophenoxy)acetamide

Cat. No.: B5002000
M. Wt: 354.62 g/mol
InChI Key: WMFMJXPIJIXDHB-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-2-(4-chlorophenoxy)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromo-substituted methylphenyl group and a chlorophenoxy group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methylphenyl)-2-(4-chlorophenoxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2-methylaniline and 4-chlorophenoxyacetic acid.

    Formation of Acyl Chloride: 4-chlorophenoxyacetic acid is converted to its corresponding acyl chloride using reagents such as thionyl chloride or oxalyl chloride.

    Amidation Reaction: The acyl chloride is then reacted with 4-bromo-2-methylaniline in the presence of a base such as triethylamine to form the desired acetamide.

The reaction conditions typically involve:

    Temperature: The reactions are usually carried out at room temperature or slightly elevated temperatures.

    Solvent: Common solvents used include dichloromethane or chloroform.

    Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-methylphenyl)-2-(4-chlorophenoxy)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and chloro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of new compounds with different substituents on the aromatic rings.

    Oxidation: Formation of oxidized derivatives such as carboxylic acids.

    Reduction: Formation of reduced derivatives such as amines.

    Hydrolysis: Formation of 4-bromo-2-methylaniline and 4-chlorophenoxyacetic acid.

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-2-(4-chlorophenoxy)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used as a building block in the synthesis of advanced materials with specific properties.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-2-(4-chlorophenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-2-methylphenyl)-2-(4-fluorophenoxy)acetamide
  • N-(4-bromo-2-methylphenyl)-2-(4-methylphenoxy)acetamide
  • N-(4-bromo-2-methylphenyl)-2-(4-nitrophenoxy)acetamide

Uniqueness

N-(4-bromo-2-methylphenyl)-2-(4-chlorophenoxy)acetamide is unique due to the presence of both bromo and chloro substituents, which can influence its reactivity and interactions with biological targets. The combination of these substituents can result in distinct physicochemical properties and biological activities compared to similar compounds with different substituents.

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-(4-chlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrClNO2/c1-10-8-11(16)2-7-14(10)18-15(19)9-20-13-5-3-12(17)4-6-13/h2-8H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFMJXPIJIXDHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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